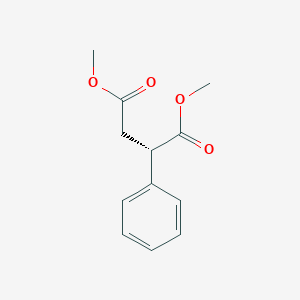
(S)-Dimethyl 2-phenylsuccinate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(S)-Dimethyl 2-phenylsuccinate is an organic compound that belongs to the class of succinic acid esters. These compounds are known for their wide range of applications in various industrial fields, including cosmetics, agrochemistry, and the food industry . The compound is characterized by its chiral center, which gives it specific stereochemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
One of the most efficient methods for synthesizing (S)-Dimethyl 2-phenylsuccinate involves the bis-alkoxycarbonylation of olefins. This reaction uses an aryl α-diimine/palladium (II) catalyst and p-benzoquinone as an oxidant to achieve high yields . The starting materials for this synthesis are typically styrene and ethylene glycol, which are cheap and commercially available .
Industrial Production Methods
Industrial production of this compound often employs similar catalytic systems to those used in laboratory settings. The use of homogeneous catalysis with palladium catalysts is common due to its efficiency and ability to produce high yields .
Analyse Des Réactions Chimiques
Types of Reactions
(S)-Dimethyl 2-phenylsuccinate undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially in the presence of strong nucleophiles like hydroxide ions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium hydroxide in aqueous or alcoholic solutions.
Major Products Formed
Oxidation: The major product is often a carboxylic acid derivative.
Reduction: The major product is typically an alcohol.
Substitution: The products vary depending on the nucleophile used but can include ethers and esters.
Applications De Recherche Scientifique
(S)-Dimethyl 2-phenylsuccinate has several applications in scientific research:
Chemistry: Used as a precursor for the synthesis of various bioactive molecules and heterocyclic compounds.
Biology: Studied for its role in metabolic pathways and its interaction with enzymes.
Medicine: Investigated for potential therapeutic applications due to its bioactive properties.
Industry: Utilized in the production of polymers, cosmetics, and as a green plasticizer to replace phthalates.
Mécanisme D'action
The mechanism of action of (S)-Dimethyl 2-phenylsuccinate involves its interaction with specific molecular targets and pathways. For example, in biological systems, it can act as a substrate for enzymes involved in metabolic pathways, leading to the formation of various bioactive compounds . The exact molecular targets and pathways can vary depending on the specific application and context.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-Butylmalonate
- Benzylmalonate
- p-Iodobenzylmalonate
Uniqueness
(S)-Dimethyl 2-phenylsuccinate is unique due to its specific stereochemistry, which can influence its reactivity and interaction with biological systems. This stereochemical property can make it more selective in certain reactions compared to its non-chiral counterparts .
Conclusion
This compound is a versatile compound with a wide range of applications in various fields. Its unique stereochemistry and reactivity make it a valuable compound for scientific research and industrial applications.
Propriétés
Numéro CAS |
61548-76-3 |
|---|---|
Formule moléculaire |
C12H14O4 |
Poids moléculaire |
222.24 g/mol |
Nom IUPAC |
dimethyl (2S)-2-phenylbutanedioate |
InChI |
InChI=1S/C12H14O4/c1-15-11(13)8-10(12(14)16-2)9-6-4-3-5-7-9/h3-7,10H,8H2,1-2H3/t10-/m0/s1 |
Clé InChI |
CGVIBFZHFCVINR-JTQLQIEISA-N |
SMILES isomérique |
COC(=O)C[C@@H](C1=CC=CC=C1)C(=O)OC |
SMILES canonique |
COC(=O)CC(C1=CC=CC=C1)C(=O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-Chloro-3-isopropylisothiazolo[5,4-D]pyrimidine](/img/structure/B13085855.png)
![2,4,5,7-Tetrahydropyrano[3,4-c]pyrazole-7-carboxylic acid](/img/structure/B13085857.png)
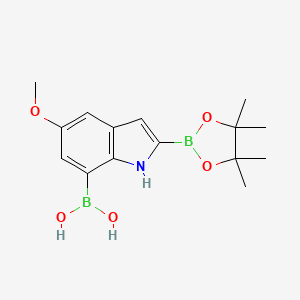
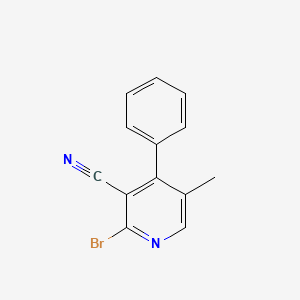
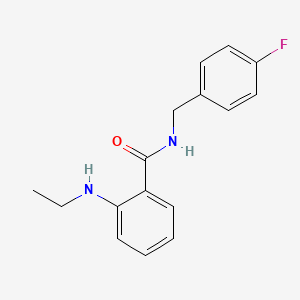

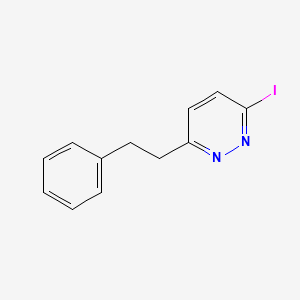
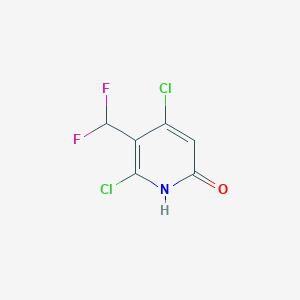
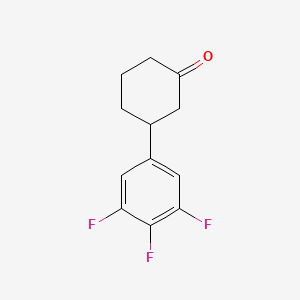

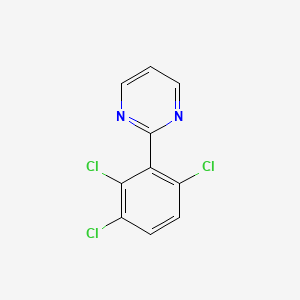
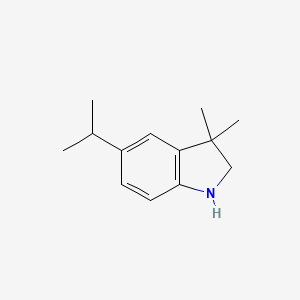
![Methyl 1-methyl-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine-5-carboxylate](/img/structure/B13085928.png)
